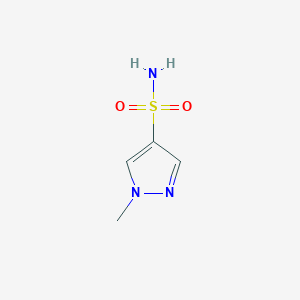

1-methyl-1H-pyrazole-4-sulfonamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-7-3-4(2-6-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBBAOGRCDKLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80537480 | |

| Record name | 1-Methyl-1H-pyrazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-68-9 | |

| Record name | 1-Methyl-1H-pyrazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-pyrazole-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of 1 Methyl 1h Pyrazole 4 Sulfonamide and Its Analogues

Established Synthetic Pathways to the 1-methyl-1H-pyrazole-4-sulfonamide Core

The synthesis of this compound involves a multi-step process that includes the formation of the pyrazole (B372694) ring, introduction of the sulfonamide functionality, and subsequent N-methylation. Each of these steps presents unique challenges and considerations, particularly concerning regioselectivity.

Formation of the Pyrazole Ring System

The construction of the pyrazole ring is a fundamental step in the synthesis of this class of compounds. A common and efficient method involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govacs.org For instance, the reaction of pentane-2,4-dione with hydrazine hydrate (B1144303) in methanol (B129727) quantitatively yields 3,5-dimethyl-1H-pyrazole in an exothermic reaction. nih.govacs.org

Another versatile approach is the Vilsmeier-Haack reaction, which can be employed to synthesize 4-formylpyrazole derivatives. chemmethod.com This reaction involves the formylation of a suitable precursor, followed by cyclization. For example, hydrazones can be cyclized and simultaneously formylated to produce 4-formylpyrazoles. chemmethod.com Furthermore, the reaction of 1,3-diarylpropane-1,3-diones or unsaturated ketones with arylsulfonyl hydrazides in the presence of an iodine source provides a pathway to fully substituted pyrazoles. researchgate.net

The choice of reactants and reaction conditions is crucial as it can influence the substitution pattern of the resulting pyrazole ring.

Introduction of the Sulfonamide Functionality

The sulfonamide group is typically introduced onto the pre-formed pyrazole ring via sulfonation. A widely used reagent for this transformation is chlorosulfonic acid. nih.govprepchem.com The pyrazole, such as 3,5-dimethyl-1H-pyrazole or 1,3,5-trimethyl-1H-pyrazole, is treated with chlorosulfonic acid in a solvent like chloroform. nih.gov The reaction is often initiated at a low temperature (0 °C) and then heated to drive the reaction to completion. nih.govprepchem.com Subsequent treatment with thionyl chloride can then convert the resulting sulfonic acid into the corresponding pyrazole-4-sulfonyl chloride. nih.gov

This pyrazole-4-sulfonyl chloride is a key intermediate that can then be reacted with various amines or ammonia (B1221849) to form the desired sulfonamide. nih.govacs.orgprepchem.com For example, reacting pyrazole-4-sulfonyl chloride with 2-phenylethylamine in the presence of a base like diisopropylethylamine yields the corresponding N-substituted pyrazole-4-sulfonamide. nih.govacs.org

N-Methylation and Regioselectivity Considerations

The final step in the synthesis of the this compound core is the N-methylation of the pyrazole ring. This step is often complicated by the presence of two reactive nitrogen atoms in the pyrazole ring, leading to the potential formation of regioisomers. The regioselectivity of the methylation is influenced by the substituents already present on the pyrazole ring and the choice of methylating agent and reaction conditions. acs.orgnih.gov

Traditional methylating agents can sometimes lead to mixtures of N1 and N2 methylated products. acs.org However, recent advancements have led to the development of highly regioselective methods. One such method utilizes sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgnih.govacs.orgresearcher.life These reagents show a high preference for methylation at the N1 position, with selectivities ranging from 92:8 to greater than 99:1 (N1:N2). acs.orgnih.gov

The reaction conditions for N-methylation also play a critical role. For instance, the methylation of 3,5-dimethyl-1H-pyrazole using methyl iodide with potassium tert-butoxide as the base in THF has been shown to be an effective method. nih.govacs.org The choice of solvent can also impact the yield, with DMF and acetonitrile (B52724) showing some product formation, while THF or acetone (B3395972) with potassium carbonate may not yield any product. nih.gov Computational studies have also been employed to understand the different chromatographic behaviors of N-methyl pyrazole isomers, providing a rationale based on their structural differences. nih.gov

Derivatization Approaches for this compound Analogues

The therapeutic potential of this compound can be further explored and optimized by creating a library of its analogues through various derivatization strategies. These strategies primarily focus on modifying the sulfonamide nitrogen and altering the substituents on the pyrazole ring.

Modification of the Sulfonamide Nitrogen

The sulfonamide nitrogen provides a convenient handle for introducing a wide variety of substituents. This is typically achieved by reacting the 1-methyl-1H-pyrazole-4-sulfonyl chloride intermediate with a diverse range of primary or secondary amines. nih.govacs.org This approach allows for the systematic investigation of how different substituents on the sulfonamide nitrogen affect the biological activity of the resulting analogues.

For example, a series of N-phenethyl-1H-pyrazole-4-sulfonamide derivatives have been synthesized by reacting the corresponding pyrazole sulfonyl chloride with different 2-phenylethylamine derivatives. nih.govacs.org The nature of the substituent on the amine can be varied to include different alkyl, aryl, or heterocyclic groups, thereby modulating the physicochemical properties of the final compound. The use of sulfamides as an alternative to sulfonamides has also been explored, which in some cases has led to improved properties. nih.gov

Substituent Effects on the Pyrazole Ring System

The biological activity of pyrazole-based compounds can be significantly influenced by the nature and position of substituents on the pyrazole ring. nih.govrsc.org Therefore, another key derivatization strategy involves the synthesis of analogues with different substituents at various positions of the pyrazole core.

Furthermore, the introduction of substituents at the 4-position of the pyrazole ring, other than the sulfonamide group, can also be explored. This can be achieved through various synthetic methodologies, including electrophilic substitution reactions on the pyrazole ring, although the regioselectivity of such reactions needs to be carefully controlled. reddit.com

Conjugation and Linking Strategies to Other Pharmacophores

The conjugation of pyrazole sulfonamides to other pharmacologically active centers, or pharmacophores, is a key strategy in medicinal chemistry to develop hybrid molecules with potentially enhanced or dual activity. This approach often involves linking the pyrazole sulfonamide scaffold to another bioactive component to target multiple biological pathways simultaneously. acs.org

A common strategy involves creating hybrid molecules by combining the pyrazole sulfonamide core with other established pharmacophores. For instance, novel pyrazole-based benzene (B151609) sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms. rsc.org In these structures, the pyrazole moiety is linked to a benzenesulfonamide (B165840) group, a well-known pharmacophore for carbonic anhydrase inhibition. rsc.org The synthesis of these conjugates often involves the reaction of chalcone (B49325) intermediates with (4-hydrazinylphenyl)sulfonamide. rsc.org

Another approach is the creation of pyrazole-clubbed pyrazoline derivatives. acs.org This involves a multi-step synthesis where a pyrazole carbaldehyde is first converted into a chalcone, which then reacts with a sulfonamide-containing hydrazine to form the final conjugated molecule. acs.org This strategy aims to combine the biological activities of pyrazole, pyrazoline, and sulfonamide moieties to tackle complex issues like multidrug-resistant tuberculosis. acs.org

Furthermore, the pyrazole sulfonamide structure can be linked to other heterocyclic systems known for their biological relevance. For example, pyrazole-based sulfonamides have been conjugated with pyrazolo[4,3-c]pyridine and 1,3,4-thiadiazole (B1197879) moieties. nih.govnih.gov These conjugations are typically achieved by reacting a suitably functionalized pyrazole derivative with a sulfonamide-containing amine or by constructing the pyrazole ring onto a pre-existing sulfonamide-bearing molecule. nih.govscielo.org.mx The resulting hybrid compounds have shown potential as inhibitors for various enzymes, including carbonic anhydrases. nih.govnih.gov

The design of these linked compounds often considers the structure-activity relationship (SAR) to optimize the pharmacological profile. acs.org By modifying the linker and the attached pharmacophores, researchers can fine-tune the biological activity of the resulting conjugates. acs.orgnih.gov

Advanced Methodologies in Pyrazole Sulfonamide Synthesis

The synthesis of pyrazole sulfonamides has evolved with the advent of modern organic chemistry techniques, moving towards more efficient, selective, and environmentally friendly methods.

Transition-Metal Catalyzed Reactions for Pyrazole Formation

Transition-metal catalysis has become a powerful tool for the construction of the pyrazole ring system, offering high efficiency and functional group tolerance. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts are frequently employed due to their low cost and versatile reactivity. rsc.orgthieme-connect.com One notable method is the copper-catalyzed oxidative cyclization of β,γ-unsaturated hydrazones, which uses molecular oxygen as a green oxidant. rsc.org This reaction can be tuned to produce different substituted pyrazoles by simply changing the solvent. rsc.org Copper-catalyzed cascade reactions of oxime acetates with amines and aldehydes also provide an atom- and step-economical route to polysubstituted pyrazoles. rsc.org Additionally, the copper-catalyzed cross-dehydrogenative coupling of alkenyl hydrazones offers a mild and efficient synthesis of pyrazole pharmacophores. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for C-N bond formation, a key step in the synthesis of N-arylpyrazoles. organic-chemistry.orgacs.org The palladium-catalyzed coupling of aryl triflates with pyrazole derivatives, using specialized phosphine (B1218219) ligands like tBuBrettPhos, allows for the efficient synthesis of a wide range of N-arylpyrazoles, including sterically hindered ones. organic-chemistry.orgacs.org Palladium catalysis also enables the arylation of unactivated sp3 C-H bonds directed by a pyrazole group, providing a pathway to β-phenethylamines, which are important pharmaceutical building blocks. nih.gov Another innovative approach is the palladium-catalyzed ring-opening of 2H-azirines with hydrazones to construct polysubstituted pyrazoles. thieme-connect.com

Below is a table summarizing some transition-metal catalyzed reactions for pyrazole synthesis:

| Catalyst System | Reactants | Product Type | Key Features |

| Cu(OAc)₂ / O₂ | β,γ-Unsaturated hydrazones | Substituted pyrazoles | Green oxidant, solvent-dependent product selectivity. rsc.org |

| CuI / Base | Phenylhydrazones and dialkyl ethylenedicarboxylates | Polysubstituted pyrazoles | One-pot synthesis, good yields. thieme-connect.com |

| Cu(OTf)₂ / Air | Alkenyl hydrazones | Pyrene-pyrazole pharmacophores | Cross-dehydrogenative coupling, mild conditions. acs.org |

| Pd(dba)₂ / tBuBrettPhos | Aryl triflates and pyrazoles | N-Arylpyrazoles | High yields, tolerates steric hindrance. acs.org |

| Pd(OAc)₂ | 2H-Azirines and hydrazones | Polysubstituted pyrazoles | Novel ring-opening approach. thieme-connect.com |

| Pd(PPh₃)₄ / Cs₂CO₃ | Pyrazole boronic esters | Bipyrazoles | Oxidative homocoupling, access to versatile ligands. rsc.org |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification. beilstein-journals.orgmdpi.com This strategy is well-suited for the synthesis of diverse pyrazole libraries. beilstein-journals.org

A common MCR for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde. beilstein-journals.org Variations of this approach can generate highly substituted pyrazoles in a single pot. beilstein-journals.org For instance, a four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile (B47326) can yield pyranopyrazole derivatives. researchgate.net

The synthesis of sulfonated pyrazoles has also been achieved through MCRs. A transition-metal-free, three-component reaction of sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates allows for the one-step synthesis of pyrazoles bearing two different sulfonyl groups under mild conditions. nih.gov Another multicomponent approach for synthesizing sulfonated pyrazoles involves the reaction of malononitrile, an orthoester, and a hydrazine derivative under acidic catalysis. tandfonline.com

The table below highlights some multicomponent reactions for pyrazole synthesis:

| Number of Components | Reactants | Catalyst/Conditions | Product Type |

| Three | Sulfonyl hydrazides, 1,3-diketones, sodium sulfinates | Transition-metal-free, room temperature | Disulfonylated pyrazoles nih.gov |

| Three | Malononitrile, aldehydes, hydrazines | Various catalysts | Aminopyrazoles beilstein-journals.org |

| Four | Ethyl acetoacetate, hydrazine hydrate, aldehydes, malononitrile | Ionic liquid | Pyrano[2,3-c]pyrazoles researchgate.net |

Sustainable and Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been made to develop sustainable methods for pyrazole synthesis. nih.gov These methods focus on reducing waste, avoiding hazardous materials, and using renewable resources and energy-efficient processes. nih.govjetir.org

The use of green solvents, such as water or ethanol (B145695), and biodegradable catalysts is a key aspect of this approach. researchgate.netjetir.org For example, the Knorr synthesis of 3,5-dimethyl pyrazole can be efficiently carried out using ammonium (B1175870) chloride as a green catalyst in ethanol. jetir.org

Ultrasound and microwave irradiation are also employed as energy-efficient alternatives to conventional heating, often leading to shorter reaction times and higher yields. researchgate.netscielo.org.co Solvent-free reaction conditions are another important strategy to minimize environmental impact. mdpi.com

A notable example is the development of a transition-metal-free method for constructing sulfonated pyrazoles from readily available starting materials at room temperature, which features a simple work-up procedure. nih.gov The use of biodegradable surfactants like TPGS-750-M in water for multicomponent reactions further exemplifies the move towards more sustainable synthetic protocols. researchgate.net

Key aspects of sustainable pyrazole synthesis include:

Use of Green Solvents: Water and ethanol are preferred over hazardous organic solvents. researchgate.netjetir.org

Green Catalysts: Employing biodegradable and non-toxic catalysts like ammonium chloride or ionic liquids. researchgate.netjetir.org

Energy Efficiency: Utilizing microwave or ultrasound assistance to reduce energy consumption. researchgate.netscielo.org.co

Atom Economy: Designing reactions, such as MCRs, that maximize the incorporation of starting materials into the final product. beilstein-journals.orgmdpi.com

Mild Reaction Conditions: Performing syntheses at room temperature and avoiding harsh reagents. nih.gov

Structure Activity Relationship Sar Studies of 1 Methyl 1h Pyrazole 4 Sulfonamide Derivatives

Positional and Substituent Effects on Biological Activity Profiles

The biological activity of pyrazole (B372694) sulfonamide derivatives is significantly influenced by the position and nature of substituents on both the pyrazole ring and the sulfonamide moiety. frontiersin.orgnih.gov Research has demonstrated that even minor structural modifications can lead to substantial changes in biological outcomes, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.aiacs.org

For instance, in the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the substitution pattern on the pyrazole ring was found to be critical for activity. nih.gov A detailed SAR investigation revealed that while a 3,5-dimethylpyrazole (B48361) derivative showed activity, the corresponding mono-methyl or unsubstituted analogues were inactive. nih.gov This highlights the importance of specific alkyl substitutions on the pyrazole core for target engagement.

Influence of N-Methylation on Target Engagement and Selectivity

N-methylation of the pyrazole ring is a key structural feature that can significantly impact the biological activity and selectivity of pyrazole-4-sulfonamide derivatives. The presence of a methyl group at the N-1 position of the pyrazole ring has been shown to be a common motif in various biologically active compounds. acs.orgnih.gov

Studies comparing 3,5-dimethyl-1H-pyrazole-4-sulfonamide with its N-methylated counterpart, 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, have provided insights into the role of N-methylation. nih.gov This modification can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. For example, in a series of compounds tested for antiproliferative activity, both N-H and N-methylated pyrazole sulfonamides were synthesized and evaluated, suggesting that N-methylation is a critical parameter to modulate biological response. nih.govresearchgate.net The methylation of the pyrazole nitrogen can affect the orientation of the molecule within a binding pocket and its metabolic stability.

Impact of Pyrazole Ring Substitution on Efficacy

Substituents on the pyrazole ring play a crucial role in determining the efficacy of 1-methyl-1H-pyrazole-4-sulfonamide derivatives. The size, electronics, and position of these substituents can profoundly affect how the molecule interacts with its biological target.

For example, in the context of NAAA inhibitors, the presence of two methyl groups at the 3 and 5 positions of the pyrazole ring was found to be important for activity. nih.gov Replacing the 3,5-dimethylpyrazole with other aromatic or heteroaromatic moieties led to varying degrees of activity, underscoring the specific requirements of the binding site. nih.gov Furthermore, the introduction of a trifluoromethyl or methoxy (B1213986) group at the 4-position of a phenyl ring attached to the pyrazole was tolerated, albeit with a slight loss in activity compared to a methyl group, indicating that both electronic and steric factors are at play. nih.gov In another study, the introduction of a difluoromethyl group at the 3-position of the 1-methyl-1H-pyrazole ring was a key step in the synthesis of novel antifungal and antiviral agents. frontiersin.orgnih.gov

The following table summarizes the impact of various substituents on the pyrazole ring on the half-maximal inhibitory concentration (IC50) against human NAAA. nih.gov

| Compound | Pyrazole Ring Substituent | IC50 (μM) |

| 1 | 3,5-dimethyl | 1.09 |

| 2 | 3-methyl | >50 |

| 3 | Unsubstituted | >50 |

| 43 | 3,5-dimethyl, 4-(4-trifluoromethylphenyl) | 0.212 |

| 44 | 3,5-dimethyl, 4-(4-methoxyphenyl) | 0.175 |

| 46 | 3,5-dimethyl, 4-(4-fluorophenyl) | 0.143 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Role of the Sulfonamide Substituent in Bioactivity

The sulfonamide group and its substituents are critical determinants of the biological activity of this class of compounds. The sulfonamide moiety is a well-known pharmacophore present in numerous drugs and is known to participate in key binding interactions with biological targets. frontiersin.orgnih.gov

The nature of the substituent attached to the sulfonamide nitrogen (the R group in -SO2NHR) can drastically alter the compound's properties and biological activity. For instance, in a series of acyl pyrazole sulfonamides designed as α-glucosidase inhibitors, the substituent on the acyl group attached to the sulfonamide nitrogen significantly influenced the inhibitory potency. frontiersin.org A compound bearing a para-chloro-substituted phenyl ring was found to be the most potent, suggesting that electronic and steric features of this substituent are crucial for interacting with the enzyme's active site. frontiersin.org

Furthermore, the position of the sulfonamide group on an attached benzene (B151609) ring has been shown to affect selectivity. In one study, compounds with a sulfonamide group at the meta position of a benzene ring displayed higher activity against certain enzymes compared to their para-substituted counterparts. nih.gov This highlights the importance of the spatial arrangement of the sulfonamide group for optimal interaction with the target protein.

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional conformation of this compound derivatives is a critical factor in their biological activity. Conformational analysis aims to identify the low-energy, bioactive conformation that is responsible for binding to the biological target.

The relative orientation of the pyrazole ring and the sulfonamide group, as well as any substituents, can significantly impact the molecule's ability to fit into a binding pocket. In the crystal structure of a related compound, 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide, the dihedral angle between the benzene and pyrazole rings was found to be 52.75 (2)°, while the angle between the pyrazole and the 4-chlorophenyl rings was 54.0 (3)°. researchgate.net This non-planar conformation is likely important for its biological activity. The sulfonamide group itself adopts an approximately tetrahedral geometry. researchgate.net Understanding these preferred conformations is essential for designing new derivatives with improved binding affinity.

Physicochemical Property Correlations with Observed Biological Activities

The biological activities of this compound derivatives are often correlated with their physicochemical properties, such as lipophilicity, electronic effects, and steric parameters.

Lipophilicity, often expressed as logP, is a key factor influencing a compound's ability to cross cell membranes and reach its target. In the development of NAAA inhibitors, a careful balance of lipophilicity was necessary to achieve both high potency and good drug-like properties. nih.gov While increasing lipophilicity can sometimes lead to higher potency, it can also result in undesirable pharmacokinetic properties.

Electronic properties of the substituents also play a significant role. The introduction of electron-withdrawing or electron-donating groups can alter the pKa of the sulfonamide nitrogen and the electronic distribution across the molecule, thereby affecting its binding interactions. For example, the presence of a nitro group on the pyrazole ring, as in 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide, would significantly alter its electronic character. americanelements.com

The following table illustrates the relationship between the calculated lipophilicity (cLogP) and the inhibitory activity (IC50) for a series of NAAA inhibitors. nih.gov

| Compound | cLogP | IC50 (μM) |

| 39 | 4.2 | 0.055 |

| 50 | 3.5 | 0.042 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Rational Design Principles Derived from SAR Elucidation

The systematic exploration of structure-activity relationships has led to the formulation of rational design principles for developing novel and more effective this compound derivatives. These principles guide the modification of the lead compound to optimize its biological activity.

Key design principles include:

Maintaining the N-methylpyrazole core: The 1-methyl-1H-pyrazole scaffold is often essential for activity, and its N-methylation can be crucial for target engagement. acs.orgnih.gov

Optimizing pyrazole ring substituents: The nature and position of substituents on the pyrazole ring must be carefully chosen to enhance potency and selectivity. For instance, dialkyl substitution at the 3 and 5 positions can be critical. nih.gov

Modifying the sulfonamide substituent: The group attached to the sulfonamide nitrogen offers a key point for modification to improve potency, selectivity, and physicochemical properties. frontiersin.org

Considering conformational constraints: The design of new derivatives should take into account the preferred bioactive conformation to ensure optimal interaction with the target.

By applying these principles, researchers have successfully designed potent inhibitors of various enzymes, such as NAAA and α-glucosidase, demonstrating the power of SAR-guided drug discovery. frontiersin.orgnih.gov For example, the modification of a lead compound led to the discovery of a potent NAAA inhibitor with a superior pharmacological and pharmacokinetic profile. acs.org

Pre Clinical Biological Evaluation of 1 Methyl 1h Pyrazole 4 Sulfonamide Derivatives

In Vitro Biological Screening Assays

In vitro assays are fundamental in the early stages of drug discovery, providing initial insights into the biological activities of newly synthesized compounds. For derivatives of 1-methyl-1H-pyrazole-4-sulfonamide, these assays have been crucial in identifying their potential as antiproliferative agents and specific enzyme inhibitors.

Antiproliferative Activity Studies in Cellular Models

Derivatives of this compound have been the subject of numerous studies to evaluate their antiproliferative activity against various cancer cell lines. These studies are critical in identifying potential anticancer drug candidates.

A series of novel 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives were synthesized and tested for their in vitro antiproliferative activity against U937 cells, a human leukemia cell line. nih.govresearchgate.netnih.gov The antiproliferative effects were assessed using the CellTiter-Glo Luminescent cell viability assay. nih.govresearchgate.net The results indicated that some of these compounds exhibited significant antiproliferative activity, with their half-maximal inhibitory concentration (IC50) values calculated to quantify their potency. nih.govresearchgate.netnih.gov Notably, these compounds did not show significant cytotoxicity based on the measurement of lactate (B86563) dehydrogenase (LDH) activity, suggesting a potential for selective anticancer effects. nih.govresearchgate.net

Another study focused on a series of pyrazole-sulfonamide derivatives synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide. researchgate.net These compounds were evaluated for their in vitro antiproliferative activities against HeLa (human cervical cancer) and C6 (rat brain tumor) cell lines. researchgate.net The assays were conducted in a dose-dependent manner, and several compounds demonstrated promising and selective antitumor activity, particularly against the C6 cell line. researchgate.net The activity of some of these derivatives was comparable to that of the established anticancer drugs 5-fluorouracil (B62378) and cisplatin. researchgate.net

Furthermore, pyrazoline-linked 4-methylsulfonylphenyl scaffolds have been investigated for their antitumor activity against a panel of 59 cancer cell lines. researchgate.net Several derivatives showed significant cytotoxic effects across numerous cell lines, with IC50 values determined for the most potent compounds against HL60 (human promyelocytic leukemia), MCF-7 (human breast adenocarcinoma), and MDA-MB-231 (human breast adenocarcinoma) cell lines. researchgate.net

The antiproliferative potential of these pyrazole (B372694) sulfonamide derivatives highlights their importance as a scaffold for the development of new anticancer agents. The structure-activity relationship (SAR) studies derived from these screenings are instrumental in guiding the design of more potent and selective compounds. nih.govresearchgate.net

Antiproliferative Activity of this compound Derivatives

| Derivative Class | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 3,5-dimethyl-1H-pyrazole-4-sulfonamides | U937 (human leukemia) | Significant antiproliferative activity, low cytotoxicity. | nih.govresearchgate.netnih.gov |

| 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides | U937 (human leukemia) | Significant antiproliferative activity, low cytotoxicity. | nih.govresearchgate.netnih.gov |

| Pyrazole-sulfonamides from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide | HeLa (cervical cancer), C6 (rat brain tumor) | Promising and selective antitumor activity, comparable to 5-fluorouracil and cisplatin. | researchgate.net |

| Pyrazoline-linked 4-methylsulfonylphenyl scaffolds | HL60 (leukemia), MCF-7 (breast cancer), MDA-MB-231 (breast cancer) | Significant cytotoxic effects against a broad panel of cancer cell lines. | researchgate.net |

| N'-(substituted)-5-methyl-1-phenyl-1H-pyrazole-4-sulfonohydrazides | Not specified | Moderate to good antiproliferative activity. | |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govacs.orgtriazine Sulfonamides | Colon cancer cell lines | Efficiently limits cell viability. | mdpi.com |

Enzyme Inhibition Assays and Target Identification

Beyond their antiproliferative effects, derivatives of this compound have been investigated as inhibitors of various enzymes that are implicated in a range of diseases. These targeted assays help to elucidate the mechanism of action of these compounds and identify specific molecular targets.

A novel series of sulfonamide derivatives based on pyrazole and pyridine (B92270) moieties were synthesized and evaluated for their anti-diabetic potential through the inhibition of α-amylase and α-glucosidase. semanticscholar.org One particular compound, 15a , emerged as a potent inhibitor of both enzymes. semanticscholar.org The inhibition of these enzymes is a key therapeutic strategy for managing diabetes mellitus by controlling postprandial hyperglycemia.

While direct studies on this compound derivatives as SDH inhibitors are not extensively detailed in the provided context, the broader class of pyrazole-4-carboxamides has been a significant area of research in the development of fungicides that target SDH. This enzyme is a crucial component of the mitochondrial electron transport chain, and its inhibition disrupts cellular respiration. The structural similarities suggest that pyrazole-4-sulfonamide derivatives could also be explored for this activity.

N-acylethanolamines (NAEs) are bioactive lipids involved in processes like pain and inflammation, and their levels are regulated by the hydrolyzing enzyme NAAA. nih.gov Inhibition of NAAA is a promising strategy for developing anti-inflammatory and analgesic drugs. nih.govnih.gov While the specific term "this compound" is not directly mentioned, the development of potent and stable inhibitors for NAAA has been a focus of medicinal chemistry, and pyrazole-containing structures are common in enzyme inhibitor design. nih.gov For instance, the small molecule ARN16186 was specifically designed as a pharmacological tool to inhibit NAAA. nih.gov

c-Met: The receptor tyrosine kinase c-Met is implicated in cancer, and its deregulation is a target for anticancer therapies. nih.gov A potent and selective c-Met inhibitor, 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) , was discovered. nih.gov Another compound, 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo researchgate.netacs.orgcyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033) , was identified as a dual c-Met/Ron kinase inhibitor. nih.gov

Dihydrofolate Reductase (DHFR)/DNA Gyrase: DHFR is a validated target for antimicrobial and anticancer drugs. nih.govorscience.ruresearchgate.net Pyrazole derivatives have been investigated as DHFR inhibitors. researchgate.net For example, a series of 1-Phenylpyrazolo[3,4-d]pyrimidines were synthesized and showed potent inhibition of human DHFR, with some compounds being more active than the known drug methotrexate. nih.gov Similarly, bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. nih.gov Novel 4,5-dihydropyrazole derivatives have been designed and shown to be potent inhibitors of B. subtilis and S. aureus DNA gyrase. researchgate.net One compound, in particular, exhibited strong inhibitory activity with an IC50 of 0.125 μg/mL against S. aureus DNA gyrase. researchgate.net

γ-secretase: This enzyme is a target in the treatment of Alzheimer's disease. nih.gov Novel tricyclic sulfonamide-pyrazoles have been developed as potent in vitro inhibitors of γ-secretase. nih.gov

Pyruvate Kinase M2 (PKM2): PKM2 is a key enzyme in cancer cell metabolism and is considered a promising therapeutic target. rsc.org Both activators and inhibitors of PKM2 are being explored as anticancer agents. nih.gov While N,N'-diarylsulfonamides are known PKM2 activators, specific inhibitors like shikonin (B1681659) have also been studied. nih.gov The inhibition of PKM2 can disrupt the glycolysis pathway and induce cell death in cancer cells. ijbs.com Recently, N-methylguanidine derivatives have been identified as a new class of potent PKM2 inhibitors. nih.gov

Enzyme Inhibition by this compound Derivatives and Related Compounds

| Enzyme Target | Derivative/Compound Class | Key Findings | Reference(s) |

|---|---|---|---|

| α-Amylase & α-Glucosidase | Sulfonamide derivatives with pyrazole moieties | Potent inhibition, identifying potential anti-diabetic agents. | semanticscholar.org |

| c-Met | Pyrazolone (B3327878) derivatives | Selective inhibition of c-Met over other kinases. | nih.gov |

| c-Met/Ron | 5H-benzo researchgate.netacs.orgcyclohepta[1,2-b]pyridin-5-one derivatives | Dual inhibition with preferential binding to the activated state of c-Met. | nih.gov |

| Dihydrofolate Reductase (DHFR) | 1,3,4-trisubstituted pyrazole derivatives, 1-Phenylpyrazolo[3,4-d]pyrimidines | Potent inhibition, with some compounds exceeding the activity of methotrexate. | researchgate.netnih.gov |

| DNA Gyrase | 4,5-dihydropyrazole derivatives, N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs | Potent inhibition of bacterial DNA gyrase, indicating antibacterial potential. | nih.govresearchgate.net |

| γ-secretase | Tricyclic sulfonamide-pyrazoles | Potent in vitro inhibition, relevant for Alzheimer's disease research. | nih.gov |

| Pyruvate Kinase M2 (PKM2) | N-methylguanidine derivatives | Potent inhibition, suggesting a novel approach for anticancer therapy. | nih.gov |

Antimicrobial and Antiparasitic Activities

Derivatives of this compound have demonstrated significant potential as antimicrobial and antiparasitic agents. The unique combination of the pyrazole ring and the sulfonamide moiety contributes to their diverse biological activities. nih.govnih.gov

The antibacterial properties of pyrazole sulfonamide derivatives have been a subject of extensive research. jrespharm.com These compounds have shown varied efficacy against a range of Gram-positive and Gram-negative bacteria.

Several studies have highlighted the selective and potent activity of these derivatives. For instance, a series of 14 pyrazole-based sulfonamide derivatives were evaluated for their in vitro antibacterial potential. jrespharm.com The results indicated that the compounds were particularly effective against Gram-positive bacteria, with some derivatives showing comparable or even superior activity to the reference drug chloramphenicol (B1208) against Bacillus subtilis. jrespharm.com Specifically, compounds 9 , 10 , 11 , and 17 displayed the highest antibacterial activity against B. subtilis with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL. jrespharm.com It is noteworthy that none of the tested compounds exhibited activity against the Gram-negative organisms. jrespharm.com

In another study, newly synthesized pyrazole carboxamide derivatives were tested against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) pathogens. japsonline.com The findings revealed that all tested compounds possessed good antibacterial activity. japsonline.com Compound 5i was potent against Gram-positive pathogens, while compound 5k showed strong activity against Gram-negative strains. japsonline.com

Furthermore, research into thiazolidinone-clubbed pyrazoles has shown moderate antibacterial activity, with a reported MIC value of 16 μg/ml against E. coli. nih.gov Imidazo-pyridine substituted pyrazole derivatives have also been identified as potent broad-spectrum antibacterial agents, demonstrating efficacy against both Gram-positive and four Gram-negative bacterial strains, with Minimum Bactericidal Concentration (MBC) values often below 1 μg/ml. nih.gov

The following table summarizes the antibacterial activity of selected this compound derivatives.

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 9 | B. subtilis | 1 µg/mL | jrespharm.com |

| Compound 10 | B. subtilis | 1 µg/mL | jrespharm.com |

| Compound 11 | B. subtilis | 1 µg/mL | jrespharm.com |

| Compound 17 | B. subtilis | 1 µg/mL | jrespharm.com |

| Compound 5i | Gram-positive pathogens | Potent activity | japsonline.com |

| Compound 5k | Gram-negative strains | Potent activity | japsonline.com |

| Thiazolidinone-clubbed pyrazoles | E. coli | 16 µg/mL | nih.gov |

The antifungal potential of this compound derivatives is a significant area of investigation. nih.gov A study on novel pyrazolecarbamide derivatives containing a sulfonate fragment revealed their potential as antifungal agents. nih.gov The target compounds showed the highest antifungal activity against Rhizoctonia solani. nih.gov Notably, compound T24 exhibited an EC50 value of 0.45 mg/L, which was significantly more potent than the commercial fungicide hymexazol (B17089) (EC50 = 10.49 mg/L) and comparable to bixafen (B1247100) (EC50 = 0.25 mg/L) against R. solani. nih.gov

Another study focused on a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides. mdpi.com Most of these compounds displayed moderate to excellent antifungal activity against seven phytopathogenic fungi. mdpi.com Compound 9m , N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, showed higher antifungal activity against all seven tested fungi than the commercial fungicide boscalid. mdpi.com

Furthermore, pyrazole carboxamide derivatives 5a , 5i , and 5j demonstrated potent activity against various fungal strains. japsonline.com In a separate investigation, pyrazole derivatives 2 , 3 , and 4 , which feature an oxiran-2-yl-methyl group and triazolyl moieties, exhibited good inhibitory efficiency against all tested fungal strains, with potency comparable or superior to the first-line antifungal drug miconazole. nih.gov Compound 7b also showed equipotent activity against Aspergillus niger and Candida albicans. nih.gov

The antifungal activity of selected derivatives is summarized in the table below.

| Compound | Fungal Strain | Activity (EC50/MIC) | Reference |

|---|---|---|---|

| Compound T24 | Rhizoctonia solani | 0.45 mg/L | nih.gov |

| Compound 9m | Various phytopathogenic fungi | Higher than boscalid | mdpi.com |

| Compound 5a | Various fungal strains | Potent activity | japsonline.com |

| Compound 5i | Various fungal strains | Potent activity | japsonline.com |

| Compound 5j | Various fungal strains | Potent activity | japsonline.com |

| Compound 7b | Aspergillus niger, Candida albicans | 6 µg·mL⁻¹ (MIC) | nih.gov |

Several derivatives of this compound have been evaluated for their activity against Mycobacterium tuberculosis. A study on novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives identified several compounds with significant antitubercular activity against the H37Rv strain. nih.govacs.org Compounds 9g , 9h , 9i , 9j , 9m , and 9n showed inhibition rates of 99%, 98%, 98%, 96%, 99%, and 96% respectively. nih.govacs.org Notably, compound 9g demonstrated an MIC of 10.2 μg/mL, and compound 9m had an MIC of 12.5 μg/mL, both exhibiting superior potency compared to the standard drug rifampicin (B610482) (MIC = 40 μg/mL). acs.org

Another investigation into pyrazole carboxamide derivatives revealed that compounds 5e (MIC: 3.12 µg/ml), 5g and 5m (MIC: 6.25 µg/ml), and 5h (MIC: 12.5 µg/ml) displayed significant antitubercular activity against the M. tuberculosis H37Rv strain. japsonline.com

The following table presents the antitubercular activity of key derivatives.

| Compound | Activity (MIC) | Inhibition (%) | Reference |

|---|---|---|---|

| Compound 9g | 10.2 µg/mL | 99% | nih.govacs.org |

| Compound 9m | 12.5 µg/mL | 99% | acs.org |

| Compound 9h | 25 µg/mL | 98% | acs.org |

| Compound 9i | 25 µg/mL | 98% | acs.org |

| Compound 5e | 3.12 µg/ml | Not specified | japsonline.com |

| Compound 5g | 6.25 µg/ml | Not specified | japsonline.com |

| Compound 5m | 6.25 µg/ml | Not specified | japsonline.com |

| Compound 5h | 12.5 µg/ml | Not specified | japsonline.com |

A novel series of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives has been synthesized and evaluated for their activity against Leishmania species. nih.gov The results showed that compounds 3b and 3e were particularly active, with IC50 values of 0.059 mM and 0.065 mM, respectively. nih.gov Compound 3b demonstrated antileishmanial activity against both L. infantum and L. amazonensis, with its effect on L. infantum being comparable to the reference drug pentamidine. nih.gov This suggests that the sulfonamide functionality, in combination with the pyrazole core, contributes significantly to the antiparasitic activity. nih.gov

In another study, pyrazole derivatives P1 , P5 , and P8 exhibited significant antileishmanial activity with IC50 values of 35.53, 36.79, and 37.40 μg/mL, respectively. nih.gov The most potent activity was observed for compounds P12 and P14 , with IC50 values of 34.79 and 38.51 μg/mL, respectively. nih.gov

The antileishmanial activity of selected derivatives is detailed in the table below.

| Compound | Leishmania Species | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 3b | L. infantum | 0.059 mM | nih.gov |

| Compound 3b | L. amazonensis | 0.070 mM | nih.gov |

| Compound 3e | Leishmania spp. | 0.065 mM | nih.gov |

| Compound P1 | Leishmania major | 35.53 µg/mL | nih.gov |

| Compound P5 | Leishmania major | 36.79 µg/mL | nih.gov |

| Compound P8 | Leishmania major | 37.40 µg/mL | nih.gov |

| Compound P12 | Leishmania major | 34.79 µg/mL | nih.gov |

| Compound P14 | Leishmania major | 38.51 µg/mL | nih.gov |

In Vitro Cellular Assays for Cytotoxicity and Selective Bioactivity

The cytotoxic effects of this compound derivatives have been investigated against various human cancer cell lines. In one study, the cytotoxic effects of eight synthesized sulfonamides were evaluated using an MTT assay on HeLa, MDA-MB-468, and MCF-7 cancer cell lines. nih.gov All tested sulfonamides showed cytotoxic effects on HeLa and MCF-7 cells at concentrations ranging from 100-1000 μM. nih.gov Against the MDA-MB-468 cell line, these sulfonamides were cytotoxic at a lower concentration range of 10-100 μM, reducing cell survival to less than 50%. nih.gov The calculated IC50 values were less than 30 μM for MDA-MB-468, less than 128 μM for MCF-7, and less than 360 μM for HeLa cells. nih.gov

Another study focused on new series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives. nih.gov These compounds were tested for their in vitro antiproliferative activity against U937 cells. nih.gov While they exhibited antiproliferative activity, they did not show cytotoxic activity on these cells based on LDH activity measurement. nih.govacs.org

Furthermore, a series of 1-methyl-1H-pyrazole-5-carboxamides, while potent inhibitors of the parasitic nematode Haemonchus contortus, showed unexpected acute toxicity in a rodent model despite not showing overt cytotoxicity to a range of mammalian cell lines under standard in vitro culture conditions. tcgls.comnih.gov This toxicity was later linked to the inhibition of mitochondrial respiration. tcgls.comnih.gov

The following table summarizes the cytotoxic activity of selected derivatives.

| Compound Type | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Synthesized Sulfonamides | MDA-MB-468 | < 30 μM | nih.gov |

| Synthesized Sulfonamides | MCF-7 | < 128 μM | nih.gov |

| Synthesized Sulfonamides | HeLa | < 360 μM | nih.gov |

| 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives | U937 | Antiproliferative, not cytotoxic | nih.govacs.org |

| 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives | U937 | Antiproliferative, not cytotoxic | nih.govacs.org |

In Vivo Pre-clinical Pharmacological Evaluation

Efficacy Assessment in Animal Disease Models

Derivatives of this compound have demonstrated notable in vivo efficacy in a variety of animal disease models, particularly in the realm of oncology and inflammatory conditions.

In cancer research, a series of new pyrazole sulfonamide derivatives were previously reported to exhibit moderate to excellent activity against rat brain tumor cell lines (C6). nih.gov More recent studies have expanded on these findings. For instance, certain pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govresearchgate.nettriazine sulfonamides, which incorporate a complex heterocyclic system attached to the sulfonamide, have shown potent cytotoxic and proapoptotic activity against various human cancer cell lines. In animal models, one such derivative, MM137, exhibited significant cytotoxic activity with IC50 values in the nanomolar range against cancer cells, while showing lower toxicity in normal cells. tcgls.com Another derivative, MM129, demonstrated a higher anticancer efficacy at relatively low doses compared to the standard chemotherapeutic agent 5-fluorouracil. tcgls.com Furthermore, a novel series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were synthesized and tested, with compound 8f showing the highest potency against acute leukemia cell lines HL-60 and K-562. researchgate.net

Beyond cancer, these derivatives have also been evaluated for their anti-inflammatory effects. In a carrageenan-induced rat paw edema model, a model for acute inflammation, pyrazole derivatives containing a sulfonamide moiety showed significant anti-inflammatory efficacy. researchgate.net One of the most active compounds in a series demonstrated an 83.1% inhibition of edema, which was comparable to the standard drug diclofenac (B195802) sodium (81.6%). researchgate.net This compound was also found to be safe on the gastric mucosa and did not induce oxidative stress. researchgate.net Another study highlighted that pyrazole derivatives M1E and M1G were effective in reducing oxidative stress in a mouse model of polyarthritis. researchgate.net Additionally, novel pyrazole azabicyclo[3.2.1]octane sulfonamides have been identified as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes. The derivative ARN19689 (sulfonamide 50) was identified as a promising candidate for further investigation in inflammatory conditions due to its potent inhibitory activity. nih.gov

In the context of neuroinflammation, inhibitors of NADPH oxidase 2 (NOX2) based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure, such as GSK2795039 and NCATS-SM7270, have shown protective effects in cellular models of Alzheimer's disease. nih.gov These compounds were able to prevent the pathological effects of amyloid-beta on microglial cells, suggesting their potential as neuroprotective agents. nih.gov

Finally, some sulfonamide-based pyrazole-clubbed pyrazoline derivatives have been synthesized and evaluated for their antitubercular activity. nih.gov Several of these compounds demonstrated significant efficacy against Mycobacterium tuberculosis, with some showing superior activity compared to the standard drug rifampicin. nih.gov

Efficacy of this compound Derivatives in Animal Models

| Derivative Class | Disease Model | Key Findings |

|---|---|---|

| Pyrazole sulfonamides | Rat brain tumor (C6 cell line) | Moderate to excellent activity. nih.gov |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govresearchgate.nettriazine sulfonamides | Human cancer cell lines (in vivo) | Nanomolar cytotoxic activity against cancer cells. tcgls.com |

| N-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamides | Acute leukemia (HL-60 & K-562 cell lines) | Compound 8f showed high potency. researchgate.net |

| Pyrazole sulfonamides | Carrageenan-induced rat paw edema | 83.1% inhibition of edema. researchgate.net |

| Pyrazole derivatives | Mouse model of polyarthritis | Reduction of oxidative stress. researchgate.net |

| Pyrazole azabicyclo[3.2.1]octane sulfonamides | Inflammatory models | Potent inhibition of NAAA by ARN19689. nih.gov |

| 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridines | Cellular models of Alzheimer's disease | Neuroprotective effects against amyloid-beta. nih.gov |

Pre-clinical Pharmacokinetic Profile Characterization

The preclinical pharmacokinetic assessment of this compound derivatives has been a critical step in evaluating their potential as therapeutic agents. These studies, encompassing absorption, distribution, metabolism, and excretion (ADME), have largely been conducted through in silico predictions and some in vivo experiments on specific derivatives.

In silico ADME predictions have been a valuable tool for initial screening. For a series of novel sulfonamide-bearing pyrazolone derivatives, in silico profiling was conducted to assess their drug-like properties. nih.gov Similarly, for a group of pyrazolylpyrazoline derivatives with antitubercular activity, ADME properties were predicted using the QikProp module, which compares a compound's properties to those of known drugs. nih.gov Another study on pyrazole-carboxamides bearing a sulfonamide moiety used the pkCSM online tool for ADME and drug-likeness estimations. nih.gov These computational models help in prioritizing compounds for further experimental evaluation by flagging potential liabilities such as poor absorption or rapid metabolism.

Experimental pharmacokinetic data, although more limited, provides crucial real-world insights. For a series of 1-methyl-1H-pyrazole-5-carboxamides, which are structurally related to the sulfonamide derivatives, an acute toxicity study in a rodent model revealed unexpected toxicity, underscoring the importance of in vivo evaluation. tcgls.com This study highlighted that in vitro cytotoxicity did not predict the in vivo outcome, pointing to metabolic activation or specific organ toxicity. tcgls.com

One of the key findings from pharmacokinetic studies is the influence of specific structural modifications on the drug's behavior in the body. For example, the substitution of a pyrazole hydrogen with a methylsulfonyl group was found to result in a shorter half-life in preclinical pharmacokinetic studies of certain compounds. researchgate.net

Investigations into the metabolic pathways of these derivatives have identified potential sites of biotransformation. It has been suggested that extensive O-glucuronidation of phenolic groups and N-dealkylation of N-methyl groups in vivo could contribute to a poor pharmacokinetic profile for some derivatives. researchgate.net

Summary of Preclinical Pharmacokinetic Data for this compound Derivatives

| Derivative Class | Pharmacokinetic Parameter | Method | Key Findings |

|---|---|---|---|

| Sulfonamide-bearing pyrazolones | ADME Profile | In silico | Assessed for drug-like properties. nih.gov |

| Pyrazolylpyrazoline derivatives | ADME Profile | In silico (QikProp) | Comparison with properties of known drugs. nih.gov |

| Pyrazole-carboxamide sulfonamides | ADME & Drug-likeness | In silico (pkCSM) | Prediction of pharmacokinetic behavior. nih.gov |

| 1-methyl-1H-pyrazole-5-carboxamides | Acute Toxicity | In vivo (rodent model) | Unexpected acute toxicity observed. tcgls.com |

| Pyrazole derivatives | Half-life | Preclinical PK studies | Methylsulfonyl substitution led to a shorter half-life. researchgate.net |

Molecular Mechanism of Action Studies for 1 Methyl 1h Pyrazole 4 Sulfonamide Derivatives

Identification and Validation of Molecular Targets

Research has identified and validated several key molecular targets for pyrazole (B372694) sulfonamide derivatives, spanning various enzyme families. These findings highlight the scaffold's ability to be tailored for specific therapeutic applications, from anticancer to antidiabetic and anti-infective roles.

The primary molecular targets identified for this class of compounds include:

Carbonic Anhydrases (CAs): A significant body of research has focused on the inhibition of human carbonic anhydrase (hCA) isoforms by pyrazole sulfonamides. rsc.org These zinc-containing metalloenzymes are involved in crucial physiological processes. Derivatives have shown potent inhibition against various isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. rsc.orgnih.govresearchgate.net The sulfonamide moiety is a well-established zinc-binding group, making CAs a primary and logical target for this chemical class. nih.gov

Protein Kinases: The pyrazole core is a privileged structure in the design of kinase inhibitors. nih.govnih.gov Derivatives have been developed to target a range of kinases involved in cell signaling, proliferation, and survival. Validated kinase targets include c-Jun N-terminal kinases (JNKs), Janus kinases (JAK1/JAK2), Bcr-Abl kinase, Transforming Growth Factor-β type-I receptor (TβRI) kinase, and ErbB4 kinase. nih.govnih.govexlibrisgroup.comresearchgate.net

Glucosidases: In the context of metabolic diseases, acyl pyrazole sulfonamides have been identified as potent inhibitors of α-glucosidase, an enzyme critical for carbohydrate digestion. frontiersin.org This positions them as potential candidates for antidiabetic therapies. frontiersin.orgsemanticscholar.org

Cholinesterases (ChEs): Certain sulfonamide-bearing pyrazolone (B3327878) derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of neurodegenerative conditions like Alzheimer's disease. nih.gov

Other Enzyme Targets: The therapeutic breadth of this scaffold is further demonstrated by its activity against other validated targets. These include N-myristoyltransferase (NMT) in Trypanosoma brucei, the causative agent of human African trypanosomiasis, and enoyl acyl carrier protein reductase (InhA) in M. tuberculosis, a key enzyme in mycobacterial cell wall synthesis. acs.orgnih.gov

Table 1: Validated Molecular Targets of Pyrazole Sulfonamide Derivatives

| Target Family | Specific Target(s) | Therapeutic Area | References |

|---|---|---|---|

| Metalloproteases | Carbonic Anhydrases (hCA I, II, IX, XII) | Glaucoma, Cancer | rsc.orgnih.govresearchgate.net |

| Hydrolases | Cholinesterases (AChE, BChE) | Alzheimer's Disease | nih.govsemanticscholar.org |

| α-Glucosidase | Diabetes | frontiersin.orgsemanticscholar.org | |

| Transferases | Protein Kinases (JAK, JNK, TβRI, ErbB4) | Cancer, Inflammation | nih.govexlibrisgroup.comresearchgate.net |

| N-Myristoyltransferase (TbNMT) | Human African Trypanosomiasis | nih.gov | |

| Oxidoreductases | Enoyl Acyl Carrier Protein Reductase (InhA) | Tuberculosis | acs.org |

Elucidation of Binding Interactions and Ligand-Target Recognition Modes

Molecular docking and crystallography studies have provided detailed insights into how 1-methyl-1H-pyrazole-4-sulfonamide derivatives interact with their molecular targets. These interactions are primarily driven by the distinct chemical features of the pyrazole core and the sulfonamide group.

Interaction with Carbonic Anhydrases: The binding of pyrazole sulfonamides to carbonic anhydrases is a well-characterized interaction. The sulfonamide moiety (-SO₂NH₂) acts as a potent zinc-binding group, coordinating directly with the Zn²⁺ ion located deep within the enzyme's active site. This is a hallmark interaction for sulfonamide-based CA inhibitors. nih.gov Furthermore, the pyrazole ring and its substituents form hydrogen bonds and van der Waals interactions with key amino acid residues, such as Thr199 and Thr200, which further anchor the ligand and determine its inhibitory potency and selectivity across different CA isoforms. rsc.orgresearchgate.net

Interaction with Protein Kinases: When targeting protein kinases, the pyrazole ring often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone atoms of the kinase hinge region. nih.gov This is a common binding mode for Type I kinase inhibitors that occupy the ATP-binding pocket. For instance, docking studies of pyrazole derivatives with JNKs and ErbB4 have confirmed this interaction pattern. researchgate.net The substituents on the pyrazole and sulfonamide portions of the molecule explore different sub-pockets of the ATP-binding site, influencing the inhibitor's selectivity and potency. nih.govresearchgate.net

Interaction with α-Glucosidase: For α-glucosidase inhibitors, molecular docking has revealed a multi-point binding pattern. The sulfonamide group's aromatic ring can form amide-π stacked and π-sulfur bonds with residues like Thr234 and Phe420. frontiersin.org Hydrogen bonds between the ligand and residues such as Thr234 and Lys425, as well as π-sulfur interactions, contribute significantly to the stable binding of the inhibitor within the active site. frontiersin.org

Table 2: Key Binding Interactions for Pyrazole Sulfonamide Derivatives

| Target | Key Interacting Moiety | Type of Interaction | Interacting Residues (Examples) | References |

|---|---|---|---|---|

| Carbonic Anhydrase | Sulfonamide (-SO₂NH₂) | Coordination with Zn²⁺ ion | Zn²⁺ | nih.govnih.gov |

| Pyrazole/Phenyl Rings | Hydrogen Bonding | Thr199, Thr200 | rsc.orgresearchgate.net | |

| Protein Kinases | Pyrazole Core | Hydrogen Bonding (Hinge Binding) | Met108 (ERK2) | nih.gov |

| Substituents | van der Waals, Hydrophobic | Lys114 (ERK2) | nih.gov | |

| α-Glucosidase | Sulfonamide Aromatic Ring | Amide-π Stacking, π-Sulfur | Thr234, Phe420 | frontiersin.org |

| Acyl Group | π-Sulfur, Alkyl Bonds | Lys425 | frontiersin.org |

Analysis of Cellular Pathway Modulation and Signaling Events

The binding of this compound derivatives to their molecular targets initiates a cascade of downstream effects, modulating key cellular signaling pathways involved in disease progression.

The pyrazole sulfonamide scaffold has been extensively explored for its kinase inhibitory activity, leading to the modulation of several critical signaling pathways.

EGFR Family Inhibition: Derivatives have been developed as potent inhibitors of ErbB4 (HER4), a member of the epidermal growth factor receptor (EGFR) family. researchgate.net Inhibition of this pathway can disrupt downstream signaling related to cell proliferation and survival in cancer.

CDK Inhibition: Certain pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), such as CDK12 and CDK13. nih.gov By inhibiting CDKs, these compounds can interfere with the regulation of the cell cycle, a key target in cancer therapy.

PI3K/Akt/mTOR Pathway: The PI3K-Akt-mTOR pathway is a central regulator of cell growth and survival. Pyrazolo-triazine sulfonamides have been shown to potentially inhibit this pathway, which is often hyperactivated in cancer. nih.govmdpi.com

Src Kinase Inhibition: The pyrazole scaffold has been successfully incorporated into inhibitors of c-Src kinase, a non-receptor tyrosine kinase involved in cancer cell proliferation, invasion, and metastasis. mdpi.com

JNK Pathway: Derivatives have been specifically designed to target c-Jun N-terminal kinases (JNKs), which are stress-activated protein kinases involved in both inflammation and cancer. researchgate.net

JAK/STAT Pathway: Pyrazole-containing molecules like Ruxolitinib are potent inhibitors of JAK1 and JAK2, key components of the JAK/STAT pathway that is critical for cytokine signaling and is implicated in myeloproliferative neoplasms and inflammatory diseases. nih.gov

Based on the available literature, there is limited specific information on the direct inhibition of Topoisomerase II, IGF-1R, Tubulin, p38-MAPK, or TrKa by derivatives of this compound.

Table 3: Kinase Inhibition by Pyrazole-Based Sulfonamide Derivatives

| Kinase Target | Pathway | Therapeutic Relevance | References |

|---|---|---|---|

| ErbB4 (EGFR family) | Growth Factor Signaling | Cancer | researchgate.net |

| CDK12/13 | Cell Cycle Regulation | Cancer | nih.gov |

| Akt/mTOR | PI3K/Akt/mTOR Pathway | Cancer | mdpi.com |

| c-Src | Src Family Kinase Signaling | Cancer | mdpi.com |

| JNKs | MAPK/JNK Pathway | Cancer, Inflammation | researchgate.net |

| JAK1/JAK2 | JAK/STAT Pathway | Cancer, Inflammation | nih.gov |

| TβRI | TGF-β Signaling | Cancer, Fibrosis | exlibrisgroup.com |

Based on a review of the current scientific literature, there is limited specific information directly linking this compound or its immediate derivatives to a direct role in epigenetic regulation. While some kinase inhibitors can have downstream effects on chromatin structure and gene expression, a primary, direct mechanism involving the modulation of epigenetic enzymes like histone deacetylases (HDACs) or methyltransferases has not been a prominent finding for this specific class of compounds.

Beyond direct kinase inhibition, these compounds influence other crucial biological cascades.

Modulation of Tumor Microenvironment: By inhibiting tumor-associated carbonic anhydrase isoforms IX and XII, pyrazole sulfonamides interfere with pH regulation in the tumor microenvironment. rsc.orgresearchgate.net These isoforms are highly expressed in hypoxic tumors and help maintain an alkaline intracellular pH while contributing to an acidic extracellular space, which promotes tumor invasion and metastasis. Their inhibition can disrupt this process, thereby impeding cancer progression. rsc.org

Induction of Apoptosis: Certain pyrazolo-triazine sulfonamide derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is achieved through the activation of both the extrinsic pathway, signaled by an increase in caspase-8 activity, and the intrinsic pathway, indicated by elevated caspase-9 activity. mdpi.com

Blockade of Epithelial-Mesenchymal Transition (EMT): Potent pyrazole-based inhibitors of the TβRI kinase have been demonstrated to block the TGF-β-induced epithelial-mesenchymal transition. exlibrisgroup.com EMT is a cellular process implicated in cancer progression, metastasis, and fibrosis. By inhibiting this pathway, these compounds can prevent cancer cells from gaining migratory and invasive properties. exlibrisgroup.com

Computational Chemistry and Molecular Modeling of 1 Methyl 1h Pyrazole 4 Sulfonamide Derivatives

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net In the context of drug design, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For derivatives of 1-methyl-1H-pyrazole-4-sulfonamide, docking studies have been instrumental in elucidating their interactions with various biological targets, such as carbonic anhydrases (CAs), N-acylethanolamine-hydrolyzing acid amidase (NAAA), and mycobacterial enzymes. nih.govacs.orgnih.gov

Molecular docking simulations predict how pyrazole (B372694) sulfonamide derivatives fit into the binding pocket of a target protein. The binding affinity, often expressed as a docking score or binding energy, quantifies the strength of this interaction. For instance, studies on pyrazole-carboxamides bearing a sulfonamide moiety docked into human carbonic anhydrase I and II (hCA I and hCA II) have shown significant binding affinities. nih.gov Similarly, docking of sulfonamide-based pyrazole-clubbed pyrazoline derivatives into the active site of the mycobacterial enoyl acyl carrier protein reductase (InhA) revealed strong binding, with scores ranging from -9.714 to -8.647 and Glide energies as low as -64.183 kcal/mol. nih.govacs.org

These simulations can also reveal how structural modifications affect binding. For example, in a series of pyrazolo[4,3-c]pyridine sulfonamides targeting carbonic anhydrases, the presence of a longer ethyl chain on one compound gave it the flexibility needed to avoid steric hindrance from a bulky residue (Phe131) in the hCA II active site, resulting in higher potency compared to a similar compound with a shorter chain. nih.gov The sulfonamide group itself is a recognized zinc-binding group (ZBG) and shows a high affinity for the zinc ion in the active site of metalloenzymes like carbonic anhydrases. nih.govnih.gov

| Compound Series | Protein Target | Docking Score / Binding Energy | Reference |

|---|---|---|---|

| Pyrazole-carboxamide derivative 6a | hCA I | -9.3 (Binding Score) | nih.gov |

| Pyrazole-carboxamide derivative 6a | hCA II | -8.5 (Binding Score) | nih.gov |

| Pyrazolylpyrazoline derivative 9g | Mycobacterial InhA | -9.714 (Docking Score) / -64.183 kcal/mol (Glide Energy) | acs.org |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | -8.28 (Docking Score) | nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA II | -8.87 (Docking Score) | nih.gov |

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are vital for stabilizing the ligand-protein complex. nih.gov

For pyrazole sulfonamide derivatives, studies have identified key interactions with several targets:

Carbonic Anhydrases (hCA I, II, IX, XII): The sulfonamide moiety typically interacts with the Zn²⁺ ion in the active site. nih.gov Other key interactions involve hydrogen bonds and hydrophobic contacts with residues such as Gln92, Val121, Leu198, Thr199, and Trp209. nih.gov

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): In a predicted binding mode for an azabicyclo[3.2.1]octane-pyrazole sulfonamide, the substituted pyrazole ring formed a double hydrogen bond interaction with the side chain and backbone of Glu195. acs.org

Mycobacterial InhA: The most active pyrazolylpyrazoline derivatives were found to form hydrogen bonds with residues Thr196 and Met98. nih.govacs.org Favorable electrostatic interactions were also observed with Arg195 and Gln100. nih.govacs.org

| Protein Target | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|

| hCA I / hCA II | Zn²⁺, Gln92, Val121, Leu198, Thr199, Trp209 | Zinc coordination, Hydrogen bonding, Hydrophobic | nih.govnih.gov |

| NAAA | Glu195, Met64 | Hydrogen bonding, Hydrophobic | acs.org |

| Mycobacterial InhA | Met98, Gln100, Arg195, Thr196, Leu207 | Hydrogen bonding, Electrostatic, van der Waals | nih.govacs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.orgfrontiersin.org This allows for the prediction of the activity of new, unsynthesized compounds. frontiersin.orgbenthamdirect.com

For pyrazole sulfonamide derivatives, QSAR models have been developed to predict their inhibitory activity against specific targets. In one study, a QSAR model was established to predict the IC₅₀ values of pyrazole azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors. benthamdirect.com The model was built using structural descriptors calculated for a set of 36 inhibitors. benthamdirect.com The predictive power of the resulting model was validated, showing a squared correlation coefficient (R²) of 0.79 for the training set and 0.78 for the testing set, indicating a strong predictive capability. benthamdirect.com Such models are valuable for guiding the design of new derivatives with potentially enhanced potency. benthamdirect.com

QSAR studies help identify the key physicochemical properties or structural features (descriptors) that influence the biological activity of a molecule. frontiersin.org These descriptors can include electronic properties (like HOMO/LUMO energies), steric properties (like molar volume), and lipophilicity (like logP). frontiersin.org For pyrazole sulfonamide inhibitors of NAAA, structure-activity relationship (SAR) studies highlighted the importance of lipophilicity and the electronic properties of substituents on the pyrazole ring. nih.gov For example, introducing an electron-withdrawing trifluoromethyl group resulted in a drop in efficacy, while an electron-donating methoxy (B1213986) group led to a complete loss of activity. nih.gov The size and bulkiness of aliphatic side chains on the pyrazole ring were also found to be important, suggesting the presence of a specific lipophilic pocket in the NAAA binding site. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. eurasianjournals.comeurasianjournals.com In drug design, MD simulations complement molecular docking by providing insights into the flexibility of the protein and ligand, the stability of the ligand-protein complex, and the dynamics of their interactions. eurasianjournals.comnih.gov

For pyrazole-carboxamides bearing a sulfonamide moiety, 50-nanosecond MD simulations were performed to analyze the stability of the complexes formed with hCA I and hCA II receptors. nih.gov Such simulations can confirm whether the binding mode predicted by docking is stable over time in a more realistic, dynamic environment. By tracking the positions of atoms, MD simulations can reveal subtle conformational changes in both the ligand and the protein that are crucial for binding and activity, offering a more complete picture of the molecular recognition process. eurasianjournals.com

Virtual Screening and De Novo Design Strategies for Lead Optimization

The optimization of lead compounds is a critical phase in the drug discovery pipeline, aiming to enhance the potency, selectivity, and pharmacokinetic properties of initial hits. For derivatives of this compound, computational chemistry and molecular modeling offer powerful tools to guide this process. Virtual screening and de novo design are two such strategies that enable the exploration of vast chemical space to identify novel and improved derivatives.

Virtual Screening for Lead Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. This approach can be broadly categorized into structure-based and ligand-based methods.

Structure-Based Virtual Screening (SBVS):

In the context of this compound derivatives, SBVS would be employed when the three-dimensional structure of the biological target is known. The process involves docking a library of compounds into the binding site of the target protein and scoring their potential interactions. For instance, the N-methyl group of the pyrazole ring has been shown to be important for binding in a hydrophobic pocket of some enzymes, a key interaction that can be assessed and prioritized during virtual screening.

A typical SBVS workflow for optimizing this compound leads would involve:

Target Preparation: Preparing the 3D structure of the target protein, ensuring correct protonation states and defining the binding site.

Library Preparation: Assembling a virtual library of diverse sulfonamide derivatives, including commercially available compounds and computationally enumerated variations of the this compound scaffold.

Molecular Docking: Docking the library of compounds into the active site of the target protein using software like AutoDock, Glide, or GOLD.

Scoring and Ranking: Scoring the docked poses based on their predicted binding affinity and ranking the compounds.

Hit Selection and Experimental Validation: Selecting a subset of top-ranking compounds for experimental testing to confirm their biological activity.

Ligand-Based Virtual Screening (LBVS):

When the structure of the target is unknown, LBVS can be utilized. This method relies on the knowledge of existing active molecules. A model, or pharmacophore, is built based on the essential chemical features of known active this compound derivatives. This pharmacophore is then used to screen libraries for compounds that possess similar features.

Illustrative Data from a Virtual Screening Campaign:

The following table represents hypothetical results from a virtual screening campaign to identify potent inhibitors from a library of pyrazole sulfonamide derivatives.

| Compound ID | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) | Key Interactions |

| VS-Hit-001 | -9.8 | 0.5 | H-bond with Ser34, Hydrophobic interaction with Leu89 |

| VS-Hit-002 | -9.5 | 0.8 | H-bond with Ser34, Pi-stacking with Phe121 |

| VS-Hit-003 | -9.2 | 1.2 | Hydrophobic interaction with Leu89 and Val110 |

| VS-Hit-004 | -8.9 | 2.5 | H-bond with Asn92 |

| VS-Hit-005 | -8.7 | 3.1 | Pi-stacking with Phe121 |

De Novo Design Strategies for Lead Optimization